2-(Ethylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoic acid
Description
2-(Ethylamino)-3-(2-methyl-1H-imidazol-1-yl)propanoic acid is a synthetic amino acid derivative featuring a propanoic acid backbone substituted with an ethylamino group at position 2 and a 2-methylimidazole moiety at position 2. This compound is structurally characterized by its zwitterionic nature, arising from the ionization of the carboxylic acid and the basic imidazole ring.
The ethylamino group may enhance solubility and influence receptor binding, while the 2-methylimidazole substituent could modulate interactions with metal ions or biomolecular targets, such as enzymes or nucleic acids. The compound’s design aligns with strategies seen in medicinal chemistry for developing inhibitors of metalloenzymes or ligands for histamine-like receptors .
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-(ethylamino)-3-(2-methylimidazol-1-yl)propanoic acid |
InChI |
InChI=1S/C9H15N3O2/c1-3-10-8(9(13)14)6-12-5-4-11-7(12)2/h4-5,8,10H,3,6H2,1-2H3,(H,13,14) |
InChI Key |
QVVXNRGCXFVPQY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(CN1C=CN=C1C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(2-methyl-1H-imidazol-1-yl)propanoic Acid Precursors
The 3-(2-methyl-1H-imidazol-1-yl)propanoic acid moiety is a critical intermediate. Its preparation has been well documented and involves N-alkylation of 2-methylimidazole with appropriate haloalkanoic acid derivatives or esters.
Table 1: Representative Synthesis of 3-(2-methyl-1H-imidazol-1-yl)propanoic Acid Esters
- The reaction employs Michael addition or nucleophilic substitution where the imidazole nitrogen attacks an α,β-unsaturated ester or haloester.
- Catalysts like [n-butyl urotropinium]OH facilitate the reaction under mild conditions.
- The ester intermediate can be hydrolyzed to the free acid under acidic or basic conditions.
Introduction of the Ethylamino Group at the α-Position
The α-ethylamino substitution on the propanoic acid backbone can be achieved through amination reactions, often involving:
- Reductive amination of the corresponding aldehyde or keto intermediate.
- Direct nucleophilic substitution on α-halogenated propanoic acid derivatives.
- Michael addition of ethylamine to α,β-unsaturated imidazole-substituted esters.
While direct literature on the exact preparation of This compound is sparse, analogous methods for related compounds suggest the following general approach:
Table 2: Proposed Synthetic Route for Ethylamino Substitution
| Step | Reaction Type | Conditions | Notes |
|---|---|---|---|
| α-Halogenation of propanoic acid ester | Halogenation (e.g., Br2, NBS) | Controlled temperature, inert solvent | Generates α-bromo or α-chloro intermediate |
| Nucleophilic substitution with ethylamine | SN2 substitution | Ethylamine in solvent (e.g., ethanol), reflux | Displaces halogen with ethylamino group |
| Hydrolysis of ester to acid | Acidic or basic hydrolysis | Aqueous acid/base, heat | Converts ester to free acid |
Alternative Approaches and Key Literature Insights
- A related synthesis of imidazolyl-acetic acid derivatives via N-alkylation of imidazole with tert-butyl chloroacetate followed by non-aqueous ester cleavage has been reported, providing a practical and efficient route to imidazole-substituted acids without aqueous hydrolysis steps.
- This methodology could be adapted for the 2-methylimidazole system and extended to incorporate amino substituents by subsequent functional group transformations.
- The use of tert-butyl esters allows for mild deprotection conditions using titanium tetrachloride (TiCl4) in dichloromethane, avoiding harsh acidic or basic hydrolysis that could affect sensitive groups.
Summary of Reaction Conditions and Yields
Analytical and Mechanistic Considerations
- The Michael addition of imidazole derivatives to α,β-unsaturated esters proceeds via nucleophilic attack of the imidazole nitrogen on the β-carbon, forming the C–N bond with high regioselectivity.
- The subsequent introduction of the ethylamino group is facilitated by the good leaving ability of halogens in α-halogenated esters, enabling nucleophilic substitution by ethylamine.
- Non-aqueous ester cleavage using TiCl4 avoids hydrolysis side reactions and allows for cleaner conversion to the acid form, which is critical for sensitive imidazole-containing compounds.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to an imidazoline ring.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Imidazoline derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Ethylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Ethylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity. The ethylamino group can form hydrogen bonds with biological molecules, affecting their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations:
Amino vs.
Imidazole Substitution : The 2-methylimidazole group distinguishes it from 4,5-dimethylimidazole derivatives (e.g., ), which may exhibit stronger metal-chelating properties due to increased steric bulk.
Backbone Variants: Compounds like 3-(2-methylimidazol-1-yl)benzoic acid lack the propanoic acid chain, limiting their utility in mimicking amino acid-based enzyme substrates.
Biological Activity
2-(Ethylamino)-3-(2-methyl-1H-imidazol-1-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.
- IUPAC Name : this compound
- Molecular Formula : C9H14N2O2
- Molecular Weight : 182.22 g/mol
- Physical State : Solid
- Melting Point : 62°C
- Boiling Point : 125°C at 0.4 mm Hg
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic processes.
Key Mechanisms
- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those involving amino acids, which are crucial for neuronal communication.
- Inhibition of Enzymatic Activity : It has been noted for potential inhibitory effects on specific enzymes that could play a role in neurodegenerative diseases.
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity in vitro. For instance:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
| Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 64 μg/mL |
| Staphylococcus aureus | 32 μg/mL |
Case Studies
- A study evaluated the compound's ability to restore the activity of β-lactams against metallo-β-lactamase producing strains of E. coli. The results indicated that it could effectively reduce resistance mechanisms, enhancing the efficacy of existing antibiotics .
- In a neuropharmacological context, the compound was tested for its effects on neurodegenerative models, showing promise in reducing amyloid-beta peptide production, which is implicated in Alzheimer's disease .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound indicates moderate absorption with a favorable distribution across tissues. Toxicological assessments have shown that at therapeutic doses, it exhibits low toxicity levels, with an LD50 greater than 150 mg/kg in animal models .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(ethylamino)-3-(2-methyl-1H-imidazol-1-yl)propanoic acid, and what analytical methods validate its purity?
- Synthesis : The compound is typically synthesized via multi-step protocols. Key steps include:
Imidazole Ring Formation : Using Debus-Radziszewski synthesis (glyoxal, ammonia, and aldehydes) to generate the 2-methylimidazole moiety .
Amino Acid Coupling : Reacting the imidazole derivative with an ethylamino-containing precursor, such as a β-lactone serine derivative or didehydroalanine, under controlled pH and temperature (e.g., 50–70°C, basic conditions) .
Purification : Column chromatography or recrystallization to isolate the product.
- Characterization :
- HPLC (High-Performance Liquid Chromatography) for purity assessment (>95% typical).
- NMR Spectroscopy (¹H and ¹³C) to confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS) for molecular weight verification .
Q. What biological activities are associated with this compound, and how are these assessed experimentally?
- Potential Activities : Based on structural analogs (e.g., 3-(2-Methyl-1H-imidazol-1-yl)propanoic acid), the compound may exhibit:
- Neuroprotective Effects : Tested via in vitro assays using neuronal cell lines exposed to oxidative stress .
- Enzyme Inhibition : Evaluated against targets like diaminopimelic acid dehydrogenase using kinetic assays .
- Methods :
- Binding Assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for biological targets .
- In Vivo Models : Rodent studies for pharmacokinetics (e.g., bioavailability, half-life) .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing the 2-methylimidazole moiety be addressed?
- Challenge : Competing substitution at nitrogen (N-3) vs. sulfur (S-2) during imidazole functionalization, leading to byproducts .
- Solutions :
- Reagent Choice : Use tert-butyl propiolate instead of methyl propiolate to favor E-isomer formation (≥90% yield) .
- Catalysts : DABCO (1,4-diazabicyclo[2.2.2]octane) to stabilize intermediates and improve regioselectivity .
- Temperature Control : Reactions at 0–4°C minimize side reactions .
Q. How do structural modifications (e.g., ethylamino vs. isopropylamino) influence the compound’s interaction with biological targets?
- Comparative Analysis :
| Compound | Substituent | Observed Activity |
|---|---|---|
| 2-(Ethylamino)-...propanoic acid | Ethylamino | Moderate affinity for GABA receptors |
| 2-(Isopropylamino)-...propanoic acid | Isopropylamino | Enhanced lipophilicity, prolonged half-life in vivo |
- Methodology :
- Molecular Docking : Simulations (e.g., AutoDock Vina) predict binding modes to receptor pockets .
- SAR Studies : Systematic substitution of the amino group to optimize potency and selectivity .
Q. What experimental strategies resolve contradictions in reported bioactivity data for imidazole-containing amino acid derivatives?
- Common Discrepancies : Variability in IC₅₀ values for enzyme inhibition across studies.
- Resolution Approaches :
Standardized Assay Conditions : Control pH, temperature, and cofactor concentrations (e.g., Mg²⁺ for kinases) .
Orthogonal Validation : Confirm results using complementary techniques (e.g., SPR + isothermal titration calorimetry) .
Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for variables like cell line heterogeneity .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
